N,N-dimethyl-10H-phenothiazine-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-10H-phenothiazine-10-carboxamide is a useful research compound. Its molecular formula is C15H14N2OS and its molecular weight is 270.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Conformation
- N,N-dimethyl-10H-phenothiazine-10-carboxamide (MCDP) exhibits a unique molecular structure, where the phenothiazine ring adopts a boat conformation. This structure differs significantly from that in methylene blue molecules, indicating distinctive chemical and physical properties (Fujii, Hirayama, & Miike, 1993).
Synthesis and Derivatives
- A variety of derivatives of this compound have been synthesized, demonstrating its versatility as a chemical building block. For instance, 2-Oxo-N-[(10H-phenothiazin-10-yl)alkyl] derivatives of azetidine-1-carboxamides exhibit diverse chemical structures and potential applications (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Chromatographic Behavior
- The chromatographic properties of compounds containing the this compound structure have been studied, indicating its potential in analytical chemistry applications, such as in the separation and quantification of complex chemical mixtures (Bobrov, Van'kova, & Sul'din, 2000).
Quantum Chemical Calculations
- Detailed quantum chemical calculations have been performed on this compound derivatives to understand their electronic structure and conformational behavior. Such studies are crucial for predicting the reactivity and stability of these compounds (Resmi et al., 2016).
Antimicrobial Activity
- Certain derivatives of this compound have been tested for antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Electrophysiological Studies
- The electrochemical properties of related phenothiazine compounds have been investigated, which could inform the design of new electrochemical sensors and mediators (Săcară et al., 2017).
Anticancer Potential
- Some studies have explored the potential anticancer activities of phenothiazine derivatives, which may guide the development of novel therapeutic agents (Gopi, Sastry, & Dhanaraju, 2017).
Conjugation with Other Molecules
- Research has also focused on conjugating this compound with other molecular structures like coumarin to create hybrid compounds with unique properties, such as enhanced fluorescence or reactivity (Quesneau et al., 2020).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “N,N-dimethyl-10H-phenothiazine-10-carboxamide” is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Properties
IUPAC Name |
N,N-dimethylphenothiazine-10-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-16(2)15(18)17-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEMOBBCUXTLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.